molecular formula C15H15NO4 B11233457 N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11233457
M. Wt: 273.28 g/mol
InChI Key: YCKXXITYPUJQKW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a furan ring, a benzodioxepine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the reaction of furan-2-ylmethylamine with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is then purified by crystallization or chromatography to obtain the final product with good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the presence of both a furan ring and a benzodioxepine ring, which provide it with distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C15H15NO4/c17-15(16-10-12-3-1-6-18-12)11-4-5-13-14(9-11)20-8-2-7-19-13/h1,3-6,9H,2,7-8,10H2,(H,16,17)

InChI Key

YCKXXITYPUJQKW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)OC1

Origin of Product

United States

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